1-(4-chlorophenyl)-5-phenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
299162-82-6 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H |
InChI Key |
IYBWJJHPWBTEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Chlorophenyl 5 Phenyl 1h Pyrazole and Its Derivatives
Classical and Conventional Synthetic Approaches to Pyrazole (B372694) Rings
Traditional methods for constructing the pyrazole ring have been refined over more than a century and remain fundamental in organic synthesis. These approaches often involve the condensation of bifunctional reagents.
The most common and classic method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov This method, known as the Knorr pyrazole synthesis, is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.com The reaction involves the condensation of a hydrazine with a β-diketone, which can lead to the formation of a mixture of two regioisomers, depending on the substitution pattern of the diketone and the hydrazine. mdpi.com For instance, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can yield two different pyrazole products. mdpi.com
Another significant approach within this category is the reaction of hydrazines with α,β-unsaturated carbonyl compounds. nih.govmdpi.com Typically, this reaction first yields pyrazolines, which are then oxidized to the aromatic pyrazole. nih.govmdpi.com If the α,β-unsaturated carbonyl compound has a good leaving group in the β-position, the pyrazole is formed directly through elimination. beilstein-journals.orgmdpi.com
The reaction of cross-conjugated enynones with hydrazines has also been shown to produce pyrazole derivatives in good yields. researchgate.net Similarly, α,β-alkynic aldehydes can react with hydrazines in a one-pot reaction to form substituted pyrazoles. mdpi.com
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Hydrazine Derivative | Carbonyl System | Catalyst/Conditions | Product | Reference |
| Phenylhydrazine (B124118) | 1,3-Diketones | N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |
| Hydrazine Hydrate | α-Oxoketene O,N-acetals | Montmorillonite (B579905) K-10, Sonication | 5-Amino-3-phenylpyrazoles | nih.gov |
| Arylhydrazines | 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Acidic medium, N,N-dimethylacetamide | Regioisomeric trifluoromethyl-substituted pyrazoles | nih.gov |
| p-(4-(tert-butyl)phenyl)hydrazine | α,β-Ethylenic ketone | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole | nih.gov |
Multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives due to their efficiency, atom economy, and operational simplicity. beilstein-journals.orgmdpi.com These reactions involve combining three or more starting materials in a single reaction vessel to form the final product, incorporating most or all of the atoms from the reactants. mdpi.com
A common MCR strategy for pyranopyrazoles, a fused pyrazole derivative, involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govjetir.org This type of reaction can be catalyzed by various substances, including piperidine (B6355638) in an aqueous medium or under catalyst-free conditions with ultrasonic irradiation. mdpi.comnih.gov
Another example is the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, which can be catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃]. beilstein-journals.org Similarly, a three-component reaction of vinyl azides, aldehydes, and tosylhydrazine in the presence of a base can regioselectively yield 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org The development of MCRs has significantly broadened the scope and efficiency of pyrazole synthesis compared to traditional multi-step methods. beilstein-journals.org
Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product | Reference |
| Aldehydes | β-Ketoesters | Hydrazines | - | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazoles | mdpi.com |
| Aryl glyoxal | Aryl thioamide | Pyrazolones | - | HFIP, room temperature | Thiazole-linked pyrazoles | acs.org |
| Aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | NMPyTs, solvent-free | Pyrano[2,3-c]pyrazoles | jetir.org |
The formation of the pyrazole nucleus can also be achieved through the condensation of various acyclic precursors. A key method involves the use of hydrazones, which can be formed in situ. For example, phenylhydrazones, synthesized from the condensation of phenylhydrazine and acetophenones, can undergo a Vilsmeier-Haack reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield 4-formyl-1-phenylpyrazoles. encyclopedia.pub
Another strategy involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride. mdpi.com This one-pot reaction proceeds through an α,β-alkynic hydrazone intermediate, which then cyclizes to form 4-(phenylselanyl)pyrazoles. mdpi.com Furthermore, a one-pot, three-component procedure allows for the preparation of 3,5-disubstituted 1H-pyrazoles through the condensation of an aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org
Modern and Green Chemistry Methodologies for Pyrazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the avoidance of hazardous solvents, have been successfully applied to pyrazole synthesis.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.comacs.org The synthesis of pyrazole derivatives has greatly benefited from this technology. tandfonline.comrsc.org
For instance, the synthesis of pyrazole-linked thiazole (B1198619) derivatives has been achieved through a microwave-assisted four-component reaction. nih.gov In another study, the synthesis of novel pyrazole and oxadiazole hybrids was carried out using both conventional and microwave-assisted methods. The microwave-assisted approach reduced the reaction time from 7–9 hours to just 9–10 minutes, with an improved product yield of 79–92%. acs.org
Microwave irradiation has also been employed in solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.com For example, the ring-opening reaction of phenyl glycidyl (B131873) ether with pyrazoles can be performed rapidly under solvent-free, microwave-assisted conditions. mdpi.comnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |
| Synthesis of N'-...-hydrazides (4a-t) | 7–9 hours | 9–10 minutes | 79–92% | acs.org |
| Synthesis of pyrano[2,3-c]pyrazoles | 2–2.5 hours (reflux) | Not specified | Higher yields | nih.gov |
| Ring-opening of phenyl glycidyl ether with pyrazoles | N/A | 1 minute | 51-73% | mdpi.comnih.gov |
Solvent-free reactions, or solid-state reactions, represent a significant advancement in green chemistry by eliminating the need for potentially hazardous and environmentally damaging organic solvents. mdpi.comtandfonline.com These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a substance.
The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions. rsc.org For example, the condensation of a diketone and a hydrazine can be performed at room temperature in the presence of a catalytic amount of sulfuric acid without any solvent, affording pyrazole derivatives in high yields. rsc.org
Multicomponent reactions are also well-suited for solvent-free conditions. The synthesis of highly substituted pyrano[2,3-c]pyrazoles has been accomplished through a five-component, solvent-free reaction catalyzed by montmorillonite K10 at 65–70 °C. mdpi.com Another green protocol describes the synthesis of pyrano[2,3-c]pyrazoles using an ionic liquid (N-methyl pyridinium (B92312) toluene (B28343) sulfonate) as a catalyst under solvent-free conditions, achieved by grinding the reactants. jetir.org This approach offers simplicity, good yields, and an eco-friendly profile. jetir.org
Table 4: Examples of Solvent-Free Pyrazole Synthesis
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Diketone, Hydrazine | Sulfuric acid (catalytic), Room temperature | Pyrazole derivatives | High | rsc.org |
| Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10, 65–70 °C | Highly substituted pyrano[2,3-c]pyrazoles | 81–91% | mdpi.com |
| Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB), Room temperature | Highly functionalized pyrazoles | 75–86% | tandfonline.com |
| Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | N-methyl pyridinium toluene sulfonate (NMPyTs), Grinding | Pyrano[2,3-c]pyrazole derivatives | Good | jetir.org |
Catalytic Synthesis Routes
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient construction of complex molecules like 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole. Various catalytic systems, including transition metals, photocatalysts, and enzymes, have been employed to facilitate pyrazole ring formation.
Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering high efficiency and selectivity. Copper and silver-based catalytic systems have been particularly prominent in this area.
Copper-Promoted Cycloadditions:
Copper-catalyzed reactions are widely used for pyrazole synthesis. One common approach involves the [3+2] cycloaddition of various starting materials. For instance, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles in good yields. This method utilizes inexpensive cuprous oxide (Cu₂O) as the promoter and air as a green oxidant, demonstrating high atom and step economy, as well as high regioselectivity. The reaction proceeds through the formation of radical intermediates followed by cyclization.
Another copper-mediated approach involves the sequential alkyne homocoupling and Cope-type hydroamination. This method allows for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. A key advantage of this process is the ability to perform it in a continuous-flow system, which offers easy access to the desired products from readily available starting materials without the need to isolate intermediates.
The table below summarizes key aspects of copper-promoted pyrazole synthesis.
| Catalyst System | Reactants | Key Features |
| Cu₂O / Base | N,N-disubstituted hydrazines, Alkynoates | Aerobic oxidation, high regioselectivity, green oxidant (air). |
| CuBr₂ | Terminal alkynes, Hydrazine | Sequential alkyne homocoupling and Cope-type hydroamination, suitable for flow chemistry. |
| CuCN·6LiCl | Diazocarbonyl compounds, Acetylides | Inverse-electron-demand cycloaddition, minimizes side product formation. |
| Copper Triflate | Alkenyl hydrazones | C-N dehydrogenative cross-coupling under aerobic conditions. |
Silver-Catalyzed Decarboxylative Cyclization:
Silver catalysis provides another effective route to substituted pyrazoles. A notable example is the silver-catalyzed decarboxylative cyclization of 1,2-diaza-1,3-dienes with α-keto acids. This process allows for the preparation of multisubstituted pyrazoles in moderate to good yields. The reaction mechanism is believed to involve the formation of a benzoyl radical intermediate via decarboxylation, which then adds to the 1,2-diaza-1,3-diene. This methodology has been successfully applied to the synthesis of analogs of FDA-approved drugs.
| Catalyst | Reactants | Key Features |
| Silver(I) salts | 1,2-diaza-1,3-dienes, α-keto acids | Dec |
Derivatization Strategies of the this compound Core
The strategic modification of the this compound nucleus is crucial for fine-tuning its physicochemical properties and biological activities. The following sections delve into specific derivatization approaches that have been successfully employed.
Introduction of Carboxylic Acid Moieties
The incorporation of a carboxylic acid group onto the pyrazole ring can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets. Several synthetic routes have been developed to achieve this transformation.
One common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For instance, the reaction of ethyl 2,4-dioxo-4-arylbutanoates with phenylhydrazine can yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. acs.org Subsequent hydrolysis of the ester group provides the desired carboxylic acid derivative. A notable example is the synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. sigmaaldrich.com
Another strategy involves the regiocontrolled synthesis from trichloromethyl enones. The reaction of these enones with arylhydrazine hydrochlorides can selectively produce 1,3-disubstituted pyrazoles, which can then be converted to their corresponding carboxylic acid derivatives. acs.org The choice of hydrazine, whether a hydrochloride salt or a free base, has been shown to dictate the regioselectivity of the cyclization, leading to either the 1,3- or 1,5-regioisomer. acs.org The historical Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine, also remains a foundational method for accessing pyrazole carboxylic acids.
Furthermore, the oxidation of a pre-existing functional group, such as a chloromethyl group, on the pyrazole ring can also furnish a carboxylic acid. This method provides an alternative pathway to pyrazole-4-carboxylic acids.
Table 1: Synthesis of this compound Carboxylic Acid Derivatives
| Starting Materials | Reagents and Conditions | Product | Reference |
| Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate and Phenylhydrazine | Ethanol, reflux | Ethyl this compound-3-carboxylate | acs.org |
| 1-(4-chlorophenyl)-5-phenyl-3-(trichloromethyl)-1H-pyrazole | Methanolysis | This compound-3-carboxylic acid methyl ester | acs.org |
| 1-phenylpyrazole | Chloromethylation followed by oxidation | 1-phenylpyrazole-4-carboxylic acid |
Formation of Thiazole-Fused Pyrazole Systems
The fusion of a thiazole ring to the pyrazole core generates a bicyclic or polycyclic heterocyclic system with a unique three-dimensional structure and potentially enhanced biological properties.
A prevalent method for constructing such systems involves a multi-step sequence starting from a pyrazole derivative bearing a suitable functional group. For example, a pyrazole-3-carbothioamide can be synthesized from the corresponding pyrazole-3-carbonitrile by reaction with hydrogen sulfide. acs.org This carbothioamide can then undergo a cyclocondensation reaction with a substituted phenacyl bromide to yield a 2-(pyrazol-3-yl)-4-arylthiazole. acs.org This approach has been successfully used to synthesize a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. acs.org
Another strategy involves the reaction of a chalcone (B49325) intermediate with thiosemicarbazide (B42300) to form a 4,5-dihydropyrazole-1-carbothioamide. nih.gov This intermediate can then undergo a further cycloaddition with a phenacyl bromide to afford a 1-(thiazol-2-yl)-4,5-dihydropyrazole. nih.gov This method highlights the versatility of chalcones as precursors for complex heterocyclic systems.
Table 2: Synthesis of Thiazole-Fused Pyrazole Systems
| Pyrazole Precursor | Reagents and Conditions | Product | Reference |
| 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbothioamide | Substituted phenacyl bromide, ethanol | 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-4-arylthiazole | acs.org |
| (E)-1-(4-methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | 1. Thiosemicarbazide; 2. Phenacyl bromide | (RS)-5-(4-methoxyphenyl)-1-(4-phenylthiazol-2-yl)-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | nih.gov |
Conjugation with Other Heterocyclic Scaffolds
The covalent linking of the this compound moiety to other heterocyclic systems can lead to hybrid molecules with novel properties. This strategy is often employed in drug discovery to explore new chemical space and identify compounds with improved activity or selectivity.
One approach involves a multi-component reaction (MCR) to construct complex molecules in a single step. For instance, a series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- acs.orgnih.govimist.matriazolo[3,4-b] acs.orgimist.mathiadiazin-7-yl)(phenyl)methanones were synthesized via an MCR starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetylacetone, various aromatic aldehydes, and phenacyl bromides. nih.gov This reaction efficiently combines multiple building blocks to generate a complex scaffold containing pyrazole, triazole, and thiadiazine rings. nih.gov
Another strategy involves the stepwise construction of the desired hybrid molecule. For example, a pyrazole derivative can be functionalized with a reactive group that can then be used to couple with another heterocyclic moiety. This allows for a more controlled and modular approach to the synthesis of conjugated systems.
Table 3: Conjugation of Pyrazole with Other Heterocycles
| Reaction Type | Starting Materials | Key Heterocyclic Products | Reference |
| Multi-component reaction | 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetylacetone, aromatic aldehydes, phenacyl bromides | (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- acs.orgnih.govimist.matriazolo[3,4-b] acs.orgimist.mathiadiazin-7-yl)(phenyl)methanones | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Chlorophenyl 5 Phenyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H NMR, 13C NMR)
Detailed ¹H NMR and ¹³C NMR chemical shifts, coupling constants, and correlation spectroscopy data for 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole are not present in the available literature.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Identification
Specific FT-IR and FT-Raman absorption bands and vibrational mode assignments for this compound could not be located.
Electronic Spectroscopy (UV-Visible) for Chromophoric Analysis and Electronic Transitions
Information regarding the UV-Visible absorption maxima (λmax), molar absorptivity, and specific electronic transitions for this compound is not documented in the searched sources.
Mass Spectrometry (MS and High-Resolution MS) for Precise Molecular Mass Determination and Fragmentation Analysis
While the nominal mass can be calculated, the experimental mass spectrum, high-resolution mass spectrometry (HRMS) data, and the characteristic fragmentation pattern for this compound are not available.
X-ray Crystallography for Single-Crystal Structural Conformation
There are no published single-crystal X-ray crystallography studies for this compound, and therefore, data on its crystal system, space group, unit cell dimensions, and atomic coordinates are unavailable.
Computational and Theoretical Chemistry Investigations of 1 4 Chlorophenyl 5 Phenyl 1h Pyrazole and Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for studying organic molecules due to its balance of computational cost and accuracy. mdpi.com It is widely used to predict the geometric, electronic, and spectroscopic properties of pyrazole (B372694) derivatives.
DFT calculations, particularly using the B3LYP method with basis sets like 6-311G** or 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation of pyrazole derivatives. mdpi.commaterialsciencejournal.org In the case of substituted pyrazoles, such as 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole, the optimized geometry reveals key structural parameters.
For instance, in the related compound 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, X-ray crystallography shows that the chlorophenyl and phenyl rings are twisted relative to the central pyrazolone (B3327878) ring, with dihedral angles of 18.23° and 8.35°, respectively. researchgate.net This indicates a high degree of conjugation and electron delocalization across the molecule. researchgate.net Similarly, for 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the dihedral angles between the pyrazoline ring and the phenyl rings at positions 3 and 5 are 14.00° and 83.84° in one of its crystallographically independent forms. mdpi.com
Table 1: Selected Optimized Geometric Parameters for Pyrazole Analogues using DFT Data synthesized from studies on analogous compounds.
| Parameter | Typical Calculated Value (Å or °) | Reference Compound |
|---|---|---|
| N-N Bond Length | ~1.37 Å | 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole materialsciencejournal.org |
| C=N Bond Length | ~1.29 Å | 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole materialsciencejournal.org |
| C-Cl Bond Length | ~1.75 Å | (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1,2,3-triazole-4-carbohydrazide researchgate.net |
| Dihedral Angle (Phenyl Ring to Pyrazole) | ~3.5° - 18.2° | 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline mdpi.com, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one researchgate.net |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.orgslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For pyrazole derivatives, the HOMO is typically distributed over the phenyl rings and the pyrazole system, while the LUMO is often localized on the pyrazole ring and electron-withdrawing substituents. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of various pyrazole analogues, this energy gap is often calculated to be in a range that indicates good chemical reactivity and the potential for intramolecular charge transfer (ICT), a process confirmed by Natural Bond Orbital (NBO) analysis. nih.govnih.gov
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (µ), chemical hardness (η), and the electrophilicity index (ω). elsevierpure.comderpharmachemica.com A higher electrophilicity index indicates a greater capacity to accept electrons. For pyrazole derivatives, these calculations help predict their behavior in chemical reactions and their potential to interact with biological targets. nih.gov
Table 2: Calculated Global Reactivity Descriptors for a Pyrazole Analogue Based on data for 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -5.46 |
| ELUMO | -1.79 |
| Energy Gap (ΔE) | 3.67 |
| Chemical Hardness (η) | 1.835 |
| Chemical Potential (µ) | -3.625 |
| Electrophilicity Index (ω) | 3.57 |
Source: Adapted from Material Science Research India, 2020. materialsciencejournal.org
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. elsevierpure.com The MESP surface is colored to represent different potential values: red indicates regions of negative potential (rich in electrons), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov
In pyrazole derivatives, MESP analysis typically reveals negative potential regions around the nitrogen atoms of the pyrazole ring and any electronegative substituents, such as the chlorine atom on the chlorophenyl group or oxygen atoms in carbonyl groups. nih.govresearchgate.net For example, in 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the MESP map shows two distinct negative regions, highlighting them as centers for interaction. researchgate.net Conversely, the hydrogen atoms of the phenyl rings generally exhibit a positive electrostatic potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov
Theoretical vibrational analysis using DFT is a powerful method for assigning experimental infrared (IR) and Raman spectra. elsevierpure.com By calculating the harmonic vibrational frequencies, researchers can correlate theoretical modes with observed spectral bands. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data. nih.gov
For pyrazole analogues containing a chlorophenyl group, a characteristic vibrational mode is the C-Cl stretching frequency, which is typically observed in the 850-550 cm⁻¹ region of the spectrum. researchgate.net Theoretical calculations place this mode at around 650-700 cm⁻¹. researchgate.net Other important vibrations include the C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and various deformation modes of the pyrazole ring itself. derpharmachemica.com The strong correlation between calculated and experimental spectra validates the optimized molecular geometry and provides a detailed understanding of the molecule's vibrational properties. mdpi.commaterialsciencejournal.org
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling techniques like docking simulations are used to predict how these molecules might interact with biological systems.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.govnih.gov Pyrazole derivatives are known to inhibit various enzymes, particularly protein kinases, which are implicated in diseases like cancer. nih.govrsc.org
In docking studies involving pyrazole analogues, the ligand is placed into the binding site of a target protein, and its binding affinity is calculated, often expressed as a binding energy (in kJ/mol or kcal/mol) and an inhibition constant (Ki). researchgate.netnih.gov For example, pyrazole derivatives have been docked against targets like VEGFR-2, Aurora A, CDK2, and BRAFV600E. nih.govnih.govrsc.org
These simulations show that the ligands fit deeply within the binding pocket of the proteins, forming key interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.netnih.gov The chlorophenyl and phenyl groups often engage in hydrophobic or π-π stacking interactions, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. rsc.org A lower binding energy indicates a more stable ligand-protein complex. Studies on compounds structurally similar to this compound have shown strong binding affinities, suggesting their potential as inhibitors for various protein targets. nih.govresearchgate.net
Table 3: Representative Molecular Docking Results for Pyrazole Analogues against Protein Kinases
| Analogue Compound | Protein Target (PDB ID) | Binding Energy (kJ/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046, Glu885 |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 | Lys33, Asp86, Gln131 |
| 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea | BRAFV600E (4OO9) | -9.0 (kcal/mol) | Cys532, Trp531, Asp594 |
Source: Adapted from Bioinformation, 2014 nih.govnih.gov and Organic & Biomolecular Chemistry, 2018. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Assessment
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of their interactions compared to static docking models.
MD simulations have been employed to assess the stability of pyrazole derivatives when bound to their protein targets. For instance, a 100 ns MD simulation of a pyrazole derivative complexed with RET kinase showed that the system reached equilibrium, indicating the stability of the ligand within the active site. nih.gov The root mean square deviation (RMSD) of the ligand and protein stabilized during the simulation, and key hydrogen bond interactions observed in docking studies were maintained. nih.gov These findings validate the docking poses and confirm the stability of the protein-ligand complex.
Pyrazole and its derivatives are known to participate in proton transfer processes, which are fundamental in many chemical and biological systems. bohrium.comnih.govktu.edu MD simulations have been used to investigate the mechanism of proton transport in anhydrous pyrazole-doped polymer systems, which are relevant for applications in high-temperature fuel cells. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net These simulations have revealed that protons can hop between pyrazole molecules and other components of the system, such as poly(vinylphosphonic acid). nih.govresearchgate.net The formation and breaking of hydrogen bonds create a network that facilitates this proton transport. nih.govresearchgate.net The proton conductivity values obtained from these simulations are in reasonable agreement with experimental measurements. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction
QSAR and 3D-QSAR are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding lead optimization.
Several 2D and 3D-QSAR studies have been conducted on pyrazole derivatives to understand the structural requirements for their biological activity against various targets, including acetylcholinesterase and MALT1 inhibitors. rsc.orgshd-pub.org.rsmdpi.comingentaconnect.comresearchgate.net These studies have led to the development of statistically robust models with good predictive power. rsc.orgshd-pub.org.rsingentaconnect.com The contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a visual representation of the regions where steric, electrostatic, and other properties are favorable or unfavorable for activity. rsc.orgingentaconnect.com This information is crucial for the rational design of new pyrazole derivatives with enhanced potency. rsc.orgshd-pub.org.rs
Table 3: QSAR and 3D-QSAR Studies of Pyrazole Analogues
| Compound Class | Target | Key Findings |
|---|---|---|
| Pyrazole Derivatives | MALT1 Inhibitors | Established 3D-QSAR models with good statistical significance, providing theoretical guidance for designing new inhibitors. rsc.org |
| Pyrazole-like AChE Inhibitors | Acetylcholinesterase (AChE) | Developed statistically robust 2D and 3D-QSAR models that correlated well with molecular docking results. shd-pub.org.rs |
| Pyrazole Derivatives | Enoyl Acyl Carrier Protein Reductase | Generated predictive CoMFA and CoMSIA models, highlighting the importance of specific functional groups for binding. ingentaconnect.com |
| Aminopyrimidinyl Pyrazole Analogs | PLK1 Inhibitors | Developed hybrid 3D-QSAR models to understand structural requirements and design new potent inhibitors. mdpi.com |
Structure Activity Relationship Sar and Mechanistic Elucidation of 1 4 Chlorophenyl 5 Phenyl 1h Pyrazole Derivatives
Influence of Substituent Variation on Molecular Interactions and Research Activity Profiles
The biological activity of 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole derivatives is significantly modulated by the introduction of different functional groups. SAR studies consistently show that specific substitutions can enhance potency and selectivity for various molecular targets.
The presence of a 4-chlorophenyl group at the N1 position of the pyrazole (B372694) ring is a recurring feature in many active derivatives. Research on inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) indicated that derivatives with a 4-chlorophenyl substituent at the pyrazole-1-position were more potent than those with an unsubstituted phenyl group nih.gov. This enhancement is attributed to improved hydrophobic interactions within the target's binding pocket nih.gov. Similarly, the aryl moieties at positions 3 and 5 of the pyrazole ring are believed to target the S1 and S1' pockets of metalloproteases like meprin α and β nih.gov. For instance, 3,5-diphenylpyrazole itself shows high potency against meprin α, and modifications at these positions can modulate activity and selectivity nih.gov. However, substitution on the pyrazole nitrogen itself, with lipophilic groups like methyl or phenyl, has been shown to decrease activity against meprins, suggesting that an unsubstituted N-H may be crucial for optimal interaction nih.gov.
In the context of anticancer activity, the nature of substituents on the pyrazole core is critical. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have highlighted the importance of chlorophenyl, thiazole (B1198619), and sulfonamide groups in enhancing cytotoxicity against various cancer cell lines nih.gov. For pyrazole-based benzenesulfonamides, substitutions on the phenyl ring were found to be a beneficial modification for increasing the inhibitory effect on human carbonic anhydrase (hCA) isoenzymes semanticscholar.org. Specifically, the presence of a [(4-sulfamoylphenyl)amino]carbonyl group at position 3 of a related 1-(4-chlorophenyl)pyridazin-4(1H)-one scaffold was shown to be advantageous for hCA I inhibitory activity nih.gov.
The following table summarizes the influence of key substituents on the activity of pyrazole derivatives based on various studies.
| Scaffold/Derivative | Substituent/Modification | Position | Observed Effect | Target/Activity |
| Pyrazole | 4-chlorophenyl vs. Phenyl | 1 | Increased potency | mPGES-1 Inhibition |
| 3,5-diphenylpyrazole | Methyl or Phenyl | N1 | Decreased activity | Meprin α/β Inhibition |
| 1,3,5-trisubstituted-1H-pyrazole | Chlorophenyl, Thiazole, Sulfonamide | - | Enhanced cytotoxicity | Anticancer |
| Pyrazole-benzenesulfonamide | Various substituents | Phenyl ring | Increased inhibitory effect | Carbonic Anhydrase Inhibition |
| 1-(4-chlorophenyl)pyridazin-4(1H)-one | [(4-sulfamoylphenyl)amino]carbonyl | 3 | Beneficial for activity | Carbonic Anhydrase I Inhibition |
Elucidation of Molecular Targets and Binding Mechanisms through In Vitro Research
In vitro studies have been instrumental in identifying the specific molecular targets of this compound derivatives and elucidating their binding mechanisms.
Interaction with Protein Kinases and Associated Signaling Pathways (e.g., EGFR, VEGFR-2, PI3 Kinase, AMPK, mTOR)
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole derivatives have emerged as a significant class of kinase inhibitors nih.gov.
Molecular docking studies have shown that pyrazole derivatives containing a 4-chlorophenyl group can act as potential inhibitors of several protein kinases. For example, compounds like 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole have shown low binding energies with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), suggesting potent inhibitory activity nih.govresearchgate.net. These derivatives are predicted to dock deeply within the binding pockets of these protein targets, forming stable interactions nih.govresearchgate.net.
The EGFR/PI3K/Akt/mTOR signaling cascade, a crucial pathway for cell growth, proliferation, and survival, is a key target for many anticancer agents nih.govresearchgate.net. A series of novel mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have been synthesized and evaluated for their ability to target this pathway nih.gov. Among them, N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine showed promising antiproliferative activity against breast cancer (MCF-7) cells with an IC₅₀ value of 2.29 ± 0.92 μM nih.gov. Further investigation into this class of compounds confirmed their inhibitory capacity against Epidermal Growth Factor Receptor (EGFR) and their ability to disrupt the downstream PI3K/Akt/mTOR pathway nih.gov. The PI3K/Akt/mTOR pathway is a central regulator of cell cycle, proliferation, and apoptosis, and its deregulation is common in various cancers mdpi.com.
The table below presents the inhibitory activities of selected pyrazole derivatives against various protein kinases.
| Compound | Target Kinase | Activity/Binding Energy |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 kJ/mol |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | -10.35 kJ/mol |
| N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (5c) | EGFR/PI3K/mTOR pathway | IC₅₀ = 2.29 ± 0.92 μM (MCF-7) |
| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | EGFR | IC₅₀ = 61 nM |
Engagement with Enzymes Relevant to Biological Processes (e.g., Human Carbonic Anhydrase, Methionine Aminopeptidases, Acetylcholinesterase, Topoisomerase I/II)
Derivatives of this compound have been shown to interact with a variety of enzymes crucial to biological functions.
Human Carbonic Anhydrase (hCA): A series of benzenesulfonamides incorporating pyrazole moieties have been investigated for their inhibition of four human carbonic anhydrase isoforms: hCA I, II, IX, and XII nih.govmdpi.com. These enzymes are involved in numerous physiological and pathological processes, making them important therapeutic targets mdpi.com. Studies revealed that pyrazole-based sulfonamides can be potent inhibitors, with some compounds showing isoform selectivity nih.gov. For example, 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides demonstrated Kᵢ values in the nanomolar range against hCA I and hCA II semanticscholar.org.
Acetylcholinesterase (AChE): This enzyme is a key target in the management of neurodegenerative disorders. Certain pyrazoline derivatives have shown promising anti-AChE activity. Notably, 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibited an IC₅₀ value of 23.47 ± 1.17 nM, indicating potent inhibition of the enzyme nih.gov.
Topoisomerase I/II: These enzymes are essential for DNA replication and are validated targets for antibacterial and anticancer drugs. Molecular docking studies have suggested that pyrazole derivatives can bind to the active site of topoisomerase IV, a bacterial type II topoisomerase ekb.egjohnshopkins.edu. This interaction suggests a potential mechanism for the observed antibacterial activity of these compounds, positioning them as possible topoisomerase IV inhibitors ekb.egjohnshopkins.edu.
The inhibitory activities of selected pyrazole derivatives against these enzymes are summarized below.
| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (Kᵢ / IC₅₀) |
| 4-(3-Aryl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides | hCA I | 316.7 ± 9.6 to 533.1 ± 187.8 nM |
| 4-(3-Aryl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides | hCA II | 412.5 ± 115.4 to 624.6 ± 168.2 nM |
| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Acetylcholinesterase | 23.47 ± 1.17 nM |
| Pyrazole derivatives | Topoisomerase IV | Binding Energy: -14.97 to -18.86 kcal/mol |
Investigation of DNA Binding Modes (e.g., Minor Groove Binding) and Effects
Some pyrazole derivatives exert their biological effects by interacting directly with DNA. Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has shown that certain compounds can induce DNA damage nih.gov. This was demonstrated by an increase in comet tail length in comet assays, which is indicative of genotoxic stress resulting from DNA strand breaks nih.gov. Such DNA-damaging potential is a key mechanism for many anticancer agents.
Furthermore, the inhibition of DNA gyrase, a bacterial type II topoisomerase, by pyrazole derivatives suggests an indirect effect on DNA integrity and replication researchgate.net. One study identified a pyrazole derivative with potent inhibitory activity against B. subtilis and S. aureus DNA gyrase, with an IC₅₀ of 0.125 μg/mL against the latter researchgate.net. Docking simulations supported the compound's ability to fit within the enzyme's active site, thereby preventing its function in DNA supercoiling researchgate.net. While this is not direct DNA binding, it represents a crucial mechanism of interfering with DNA-related processes.
Mechanistic Research in Antimicrobial and Antifungal Contexts (in vitro)
The antimicrobial and antifungal properties of pyrazole derivatives are well-documented, with in vitro studies providing insights into their mechanisms of action nih.govnih.gov.
In the realm of antifungal research, novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides have been studied. The mechanism for one promising compound involved the disruption of the cell membrane of the fungus G. zeae, leading to the inhibition of mycelial growth . Similarly, other studies on pyrazole derivatives containing a 5-phenyl-2-furan moiety suggested that the antifungal action may involve interference with cell wall synthesis and the blockage of nutritional transport, ultimately causing cell senescence and death nih.govbohrium.com.
For antibacterial activity, a key proposed mechanism is the inhibition of DNA gyrase researchgate.netnih.gov. Replacing other heterocyclic rings, such as thiazole, with a pyrazole nucleus has been shown to broaden the antibacterial spectrum of compounds without compromising their pharmacokinetic properties nih.gov. While the exact mechanism for many pyrazole derivatives remains to be fully elucidated, targeting essential bacterial enzymes like topoisomerases is a recurring theme ekb.egjohnshopkins.edunih.gov.
Advanced Applications of 1 4 Chlorophenyl 5 Phenyl 1h Pyrazole in Specialized Research Domains
Agrochemical Research Applications
The pyrazole (B372694) moiety is a well-established pharmacophore in the agrochemical industry, and derivatives of 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole have been investigated for their potential as herbicides, pesticides, and fungicides. The presence of the 4-chlorophenyl group often enhances the biological activity of these compounds.
Research has shown that phenylpyrazole derivatives can be designed as novel herbicides containing strobilurin moieties. nih.govresearchgate.net These compounds have demonstrated significant herbicidal properties, particularly against broadleaf weeds like Amaranthus retroflexus. nih.govresearchgate.net The proposed mechanism of action for some of these derivatives is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net Furthermore, the introduction of a phenylpyridine moiety to the pyrazole structure has yielded compounds with moderate post-emergence herbicidal activity against weeds such as Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis. nih.govnih.gov
In the realm of fungicides, pyrazole derivatives have a long history of effective use. For instance, pyraclostrobin, a commercial fungicide, highlights the potential of this chemical class. uj.edu.pl Novel pyrazole analogues containing an aryl trifluoromethoxy group have exhibited a broad spectrum of antifungal activity against various plant pathogenic fungi. nih.gov Specifically, certain derivatives have shown significant inhibition rates against fungi like Fusarium graminearum and Colletotrichum micotianae. nih.gov
The insecticidal properties of phenylpyrazole compounds are also noteworthy, with fipronil (B1672679) being a prominent example of a commercial insecticide from this class. mdpi.com Research on simpler analogs, such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, has demonstrated significant mortality rates against pests like Tuta absoluta larvae, suggesting the potential for developing new and effective insecticides based on this scaffold. mdpi.com
Table 1: Agrochemical Activity of this compound Derivatives
| Derivative Type | Target Organism | Activity | Notable Findings | Reference |
| Phenylpyrazole with strobilurin moieties | Amaranthus retroflexus | Herbicidal | Good inhibition at 150 g a.i./hm² | nih.govresearchgate.net |
| Phenylpyridine-containing pyrazoles | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Herbicidal | Moderate post-emergence activity | nih.govnih.gov |
| Pyrazole analogues with aryl trifluoromethoxy group | Fusarium graminearum, Colletotrichum micotianae | Fungicidal | Good inhibition rates, comparable to commercial fungicides | nih.gov |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta larvae | Insecticidal | 75% mortality after 48 hours | mdpi.com |
Materials Science Applications
The unique photophysical and electronic properties of the this compound scaffold have led to its exploration in various materials science applications. These include the development of novel polymers, coatings, and advanced functional materials.
Derivatives of this pyrazole, specifically pyrazolones, have been utilized in the synthesis of azo colorants and as ligands in the formation of rare earth metal complexes that exhibit interesting photophysical properties. nih.govresearchgate.net These complexes have potential applications in areas such as light-emitting devices and sensors. The high degree of conjugation and electron delocalization in the pyrazolone (B3327878) ring system, as confirmed by crystallographic studies, contributes to these optical characteristics. nih.govresearchgate.net
While direct applications in polymers and coatings are still an emerging area of research, the inherent properties of pyrazole derivatives make them attractive candidates for incorporation into such materials. For instance, their thermal stability and ability to interact with metal ions suggest potential uses in specialty polymers and protective coatings. A related compound, 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, has been noted for its use in synthesizing advanced materials like polymers and coatings that require specific thermal and mechanical properties. globalresearchonline.net
Furthermore, the nonlinear optical (NLO) properties of pyrazole derivatives are being investigated. nih.gov Compounds with high NLO responses are crucial for applications in optoelectronics and telecommunications. The functionalization of the pyrazole ring can significantly influence these properties, opening avenues for the design of new NLO materials. nih.gov The development of coordination polymers using pyrazole ligands is another active area of research, with potential applications in catalysis and functional materials.
Role as Intermediate in Complex Organic Synthesis
One of the most significant applications of this compound is its role as a versatile intermediate in the synthesis of more complex and often biologically active heterocyclic compounds. Its reactive sites allow for a variety of chemical transformations, making it a valuable building block for medicinal and materials chemistry.
For example, it has been used as a starting material for the synthesis of novel pyrazolyl-thiazole derivatives, which have shown promising antimicrobial activities. rsc.org The synthesis involves the conversion of the pyrazole into a carbothioamide, followed by a cyclocondensation reaction. This demonstrates the utility of the pyrazole core in accessing diverse heterocyclic systems.
The Vilsmeier-Haack reaction on related pyrazole precursors provides a route to pyrazole-4-carbaldehydes. researchgate.net These aldehydes are key intermediates that can be further elaborated to create a wide range of derivatives, including those with potential applications as fluorescent sensors and biologically active agents. researchgate.net
Furthermore, this compound derivatives serve as precursors for the synthesis of pyrano[2,3-c]pyrazoles, a class of compounds with demonstrated anti-glioma activity. nih.gov This synthetic route highlights the ability to construct fused heterocyclic systems from the pyrazole scaffold. The compound has also been instrumental in creating pyrazole-linked chromones and pyrazolyl-pyridazines, further expanding the library of accessible bioactive molecules. mdpi.com
Table 2: Examples of Complex Molecules Synthesized from this compound Derivatives
| Starting Derivative | Synthetic Transformation | Resulting Compound Class | Potential Application | Reference |
| This compound | Thionation and cyclocondensation | 2-(Pyrazol-3-yl)thiazoles | Antimicrobial agents | rsc.org |
| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Three-component reaction with aldehyde and malononitrile | Pyrano[2,3-c]pyrazoles | Anti-glioma agents | nih.gov |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Condensation and cyclization | Pyrazolyl pyrimidines and isoxazolines | Analgesic, antibacterial, antifungal agents | mdpi.com |
| 2'-hydroxychalcone-type compounds derived from pyrazole | Algar-Flynn-Oyamada reaction | 2-(Pyrazol-4-yl)-3-hydroxychromones | Antifungal agents |
Exploitation in Fluorescent Probes and Dyes Research
The inherent fluorescence of many pyrazole derivatives has led to their investigation as scaffolds for the development of novel fluorescent probes and dyes. globalresearchonline.net These molecules are designed to detect and quantify specific analytes, such as ions or biologically relevant molecules, through changes in their fluorescence properties.
The general class of pyrazole derivatives has been successfully employed in the creation of fluorescent sensors for various cations, including zinc, lead, and other metal ions. nih.gov The mechanism of sensing often involves a photoinduced electron transfer (PET) process, where the binding of an analyte to a receptor site on the probe modulates the fluorescence emission.
While specific studies focusing solely on the fluorescent properties of this compound are limited, the broader research on pyrazole-based fluorophores suggests its potential in this area. The synthesis of pyrazolo[3,4-b]quinoline derivatives, for instance, has yielded dyes that are sensitive to their environment and can act as fluorescent sensors. nih.govuj.edu.pl The high quantum yields and tunable emission spectra of many pyrazole-based systems make them attractive candidates for bioimaging applications. nih.gov The structural modifications possible on the this compound framework provide a platform for designing novel probes with high selectivity and sensitivity for specific targets.
Q & A
Q. What are the optimized synthetic protocols for 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclocondensation reactions. For example, Jensen’s method (1959) involves refluxing phenylhydrazine with a β-ketoester derivative in ethanol, yielding 84.5% of the pyrazole core after recrystallization . Key factors include:
- Solvent choice : Ethanol facilitates slow evaporation for single-crystal growth .
- Temperature control : Maintaining reflux temperatures (435–436 K) ensures high purity .
- Substituent reactivity : Electron-withdrawing groups (e.g., 4-chlorophenyl) require extended reaction times to achieve full conversion .
Q. How is the molecular structure of this compound characterized, and what structural features impact its properties?
Single-crystal X-ray diffraction reveals:
- Dihedral angles : The 4-chlorophenyl and phenyl rings are twisted by 18.23° and 8.35°, respectively, relative to the pyrazole ring, indicating partial conjugation .
- Bond lengths : N(1)–N(2) (1.38 Å) and C=O (1.23 Å) bond distances align with pyrazolone derivatives, suggesting delocalized electron density .
- Intermolecular interactions : Weak C–H⋯O hydrogen bonds (2.95 Å) and C–H⋯π stacking stabilize the crystal lattice .
Q. What spectroscopic techniques are used to validate the compound’s purity, and how are data contradictions resolved?
- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
- NMR : NMR shows aromatic protons as multiplet signals (δ 7.2–7.8 ppm), while NMR distinguishes the carbonyl carbon at ~170 ppm .
- Resolution of discrepancies : Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated vibrations) are resolved by adjusting solvent effects and basis sets in computational models .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s pharmacological activity?
- Electron-withdrawing groups : The 4-chlorophenyl group enhances metabolic stability by reducing oxidative degradation .
- Steric hindrance : The phenyl group at position 5 modulates binding affinity to target proteins (e.g., enzymes or receptors) by altering molecular docking conformations .
- Methodology : In vitro assays (e.g., MIC tests for antimicrobial activity) combined with molecular docking (AutoDock Vina) quantify structure-activity relationships (SAR) .
Q. What are the thermal decomposition pathways of this compound, and how do they compare to analogs?
- TGA/DSC analysis : Decomposition initiates at ~500 K, with a major mass loss (~80%) attributed to cleavage of the pyrazole ring .
- Comparison to analogs : Pyrazoles with electron-donating groups (e.g., methoxy) exhibit lower thermal stability due to reduced resonance stabilization .
- Mechanistic insights : Gas chromatography-mass spectrometry (GC-MS) identifies volatile fragments (e.g., chlorobenzene) to reconstruct decomposition pathways .
Q. How do crystallographic data resolve discrepancies in reported bond lengths and angles for pyrazole derivatives?
- Refinement protocols : High-resolution X-ray data (R factor < 0.05) minimize errors in bond length measurements .
- Hydrogen bonding : Discrepancies in C–H⋯O interactions are resolved using Hirshfeld surface analysis to map intermolecular contacts .
- Database cross-validation : Compare with Cambridge Structural Database entries (e.g., CCDC 752669) for statistical validation .
Q. What computational methods predict the compound’s electron delocalization and aromaticity?
- NBO analysis : Quantifies charge transfer between the pyrazole ring and substituents, revealing delocalization indices of ~0.35 for C–Cl bonds .
- Aromaticity metrics : Harmonic oscillator model of aromaticity (HOMA) scores (0.85–0.90) confirm moderate aromatic character in the pyrazole core .
- DFT studies : B3LYP/6-311++G(d,p) calculations correlate with experimental UV-Vis spectra to validate π→π* transitions .
Q. How do stereoelectronic effects influence regioselectivity in substitution reactions of this compound?
- Electrophilic substitution : The 4-chlorophenyl group directs electrophiles to the para position via resonance withdrawal .
- Nucleophilic attack : Steric hindrance from the phenyl group at position 5 favors substitution at position 3 .
- Methodology : Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .
Q. What strategies improve the compound’s solubility for in vivo studies without compromising bioactivity?
- Co-crystallization : Use hydrophilic coformers (e.g., nicotinamide) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable esters at the pyrazole nitrogen to increase bioavailability .
- Analytical validation : Monitor solubility via HPLC-UV and bioactivity via cell-based assays (e.g., IC₅₀ measurements) .
Q. How are structure-property relationships leveraged to design analogs with enhanced photophysical properties?
- Substituent tuning : Introduce trifluoromethyl groups to increase fluorescence quantum yield via enhanced spin-orbit coupling .
- Computational screening : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra for virtual libraries .
- Experimental validation : Compare synthesized analogs using steady-state fluorescence spectroscopy and quantum yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
